

Physical and chemical properties of 1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate

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Compound of Interest

Compound Name: 1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate

Cat. No.: B1400064

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An In-depth Technical Guide to **1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate**

Introduction

1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate is a functionalized cyclobutane derivative that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its rigid, three-dimensional scaffold, combined with strategically placed functional groups—a ketone and a gem-dicarboxylate ester—makes it an attractive starting material for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers and scientists in drug development. The compound is notably classified as a "Protein Degradation Building Block," highlighting its utility in the synthesis of novel therapeutics.

Physicochemical Properties

The fundamental physical and chemical characteristics of **1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate** are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.

Property	Value	Source
CAS Number	1486409-21-5	
Molecular Formula	C ₈ H ₁₀ O ₅	
Molecular Weight	186.16 g/mol	
IUPAC Name	Dimethyl 3-oxocyclobutane-1,1-dicarboxylate	
Synonyms	1,1-Cyclobutanedicarboxylic acid, 3-oxo-, 1,1-dimethyl ester	
Purity	Commonly available at ≥97%	
Appearance	Likely a white to off-white solid, based on related structures like 1,1-Cyclobutanedicarboxylic acid.	
Storage Conditions	Room temperature	
Solubility	While specific data is not published, the presence of two ester groups suggests solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone.	

Molecular Structure and Reactivity

The unique arrangement of functional groups on the strained cyclobutane ring dictates the chemical behavior of this molecule.

1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate

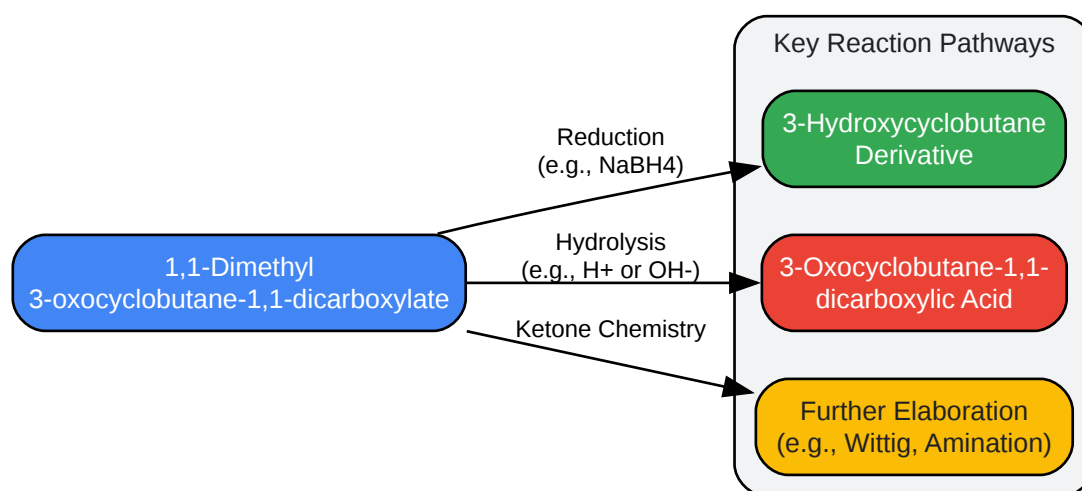
Structure

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Caption: Molecular structure of the title compound.

The core reactivity can be understood by considering its three key components:

- **The Ketone Moiety:** The carbonyl group at the 3-position is a primary site for nucleophilic attack. It can readily undergo reactions such as reduction to a secondary alcohol, reductive amination, and Wittig olefination, providing a versatile handle for introducing further complexity.
- **The Gem-Diester Group:** The two methyl ester groups at the 1-position can be hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. This transformation is significant as the resulting diacid can be decarboxylated or used to form other derivatives.
- **The Cyclobutane Ring:** As a strained four-membered ring, the cyclobutane scaffold imparts specific conformational rigidity to the molecule. This feature is highly desirable in drug design for controlling the spatial orientation of appended pharmacophoric groups. The ring itself is generally stable under common synthetic conditions but can be susceptible to ring-opening under more forcing conditions.



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Caption: Key reactive sites and potential transformations.

Synthesis Strategies

The synthesis of 3-oxocyclobutane structures is a non-trivial process that has been the subject of considerable research. While a direct, one-pot synthesis for the title compound is not widely published, its core structure is typically assembled through multi-step sequences. These routes often rely on the cyclization of acyclic precursors.

A common conceptual approach involves the reaction of a malonic ester derivative with a 1,3-dielectrophile. For instance, processes described in patent literature for the synthesis of the parent 3-oxocyclobutanecarboxylic acid involve the cyclization of malonates with 1,3-dihalo-2-propanone derivatives, often with the ketone protected as a ketal.

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